molecular formula C7H8ClN3O4S2 B12385097 Hydrochlorothiazide-13C,15N2,d2

Hydrochlorothiazide-13C,15N2,d2

Cat. No.: B12385097
M. Wt: 302.7 g/mol
InChI Key: JZUFKLXOESDKRF-NHFHFPHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrochlorothiazide-13C,15N2,d2 is an isotopically labeled analogue of Hydrochlorothiazide. It is a stable isotope-labeled compound where specific atoms in the molecule are replaced with their isotopes: carbon-13, nitrogen-15, and deuterium (hydrogen-2). This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrochlorothiazide-13C,15N2,d2 involves the incorporation of isotopically labeled precursors into the Hydrochlorothiazide molecule. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hydrochlorothiazide-13C,15N2,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Hydrochlorothiazide-13C,15N2,d2 is widely used in scientific research, including:

Mechanism of Action

Hydrochlorothiazide-13C,15N2,d2 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and reduced blood pressure. The isotopic labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrochlorothiazide-13C,15N2,d2 is unique due to its isotopic labeling, which allows for detailed tracing and quantification in scientific studies. This feature makes it invaluable in research applications where precise measurement and tracking are essential .

Properties

Molecular Formula

C7H8ClN3O4S2

Molecular Weight

302.7 g/mol

IUPAC Name

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2,9+1,11+1

InChI Key

JZUFKLXOESDKRF-NHFHFPHBSA-N

Isomeric SMILES

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H]

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.